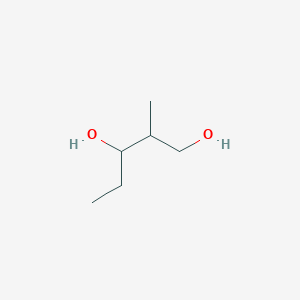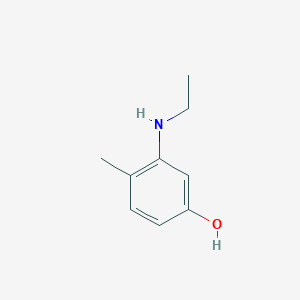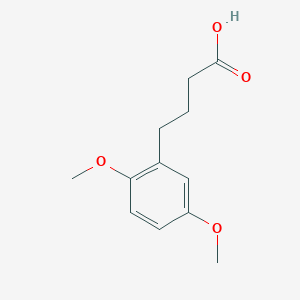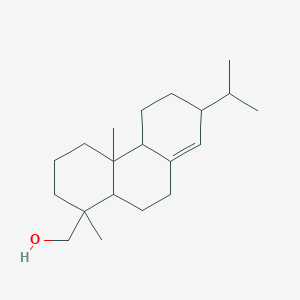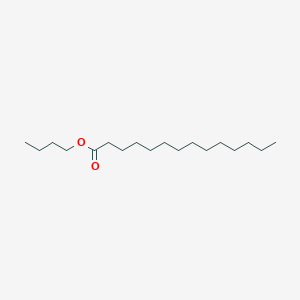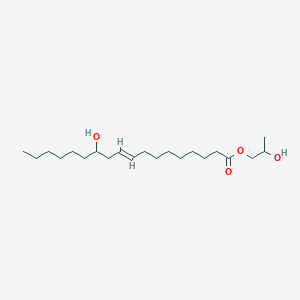
2-Hydroxypropyl ricinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl ricinoleate (HPR) is a derivative of castor oil, which is a natural plant oil obtained from the seeds of the Ricinus communis plant. HPR is a non-ionic surfactant that is widely used as an emulsifier, solubilizer, and lubricant in various industrial applications. In recent years, HPR has gained significant attention in scientific research due to its potential use in drug delivery systems, cosmetics, and other biomedical applications.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl ricinoleate is not fully understood. However, it is believed that 2-Hydroxypropyl ricinoleate acts as a permeation enhancer, facilitating the transport of drugs across biological membranes. 2-Hydroxypropyl ricinoleate may also interact with cell membranes and alter their physical properties, leading to increased drug uptake.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxypropyl ricinoleate has been shown to be biocompatible and non-toxic, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that 2-Hydroxypropyl ricinoleate can enhance the cytotoxicity of anticancer drugs in cancer cells. 2-Hydroxypropyl ricinoleate has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Hydroxypropyl ricinoleate is its ability to enhance the solubility and bioavailability of poorly soluble drugs. This can lead to improved therapeutic efficacy and reduced side effects. 2-Hydroxypropyl ricinoleate is also biocompatible and non-toxic, making it a safe option for biomedical applications. However, 2-Hydroxypropyl ricinoleate may have limitations in terms of stability and shelf life, which can affect its effectiveness in drug delivery systems.
Direcciones Futuras
There are several potential future directions for research on 2-Hydroxypropyl ricinoleate. One area of interest is the development of 2-Hydroxypropyl ricinoleate-based drug delivery systems for the treatment of cancer and other diseases. Another area of focus is the use of 2-Hydroxypropyl ricinoleate in the formulation of cosmetics and personal care products. Additionally, further studies are needed to elucidate the mechanism of action of 2-Hydroxypropyl ricinoleate and its potential side effects in vivo. Overall, 2-Hydroxypropyl ricinoleate has shown significant promise in various scientific research applications and is a promising candidate for further investigation.
Métodos De Síntesis
2-Hydroxypropyl ricinoleate is synthesized by the reaction of castor oil with propylene oxide in the presence of a catalyst. The reaction results in the formation of a hydroxyl group at the 2-position of the ricinoleic acid molecule, which is then esterified with propylene oxide to produce 2-Hydroxypropyl ricinoleate.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl ricinoleate has been extensively studied for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy. 2-Hydroxypropyl ricinoleate has also been used as a surfactant in the formulation of liposomes, which are lipid-based nanoparticles that can encapsulate drugs and target specific tissues or cells.
Propiedades
Número CAS |
142-56-3 |
|---|---|
Nombre del producto |
2-Hydroxypropyl ricinoleate |
Fórmula molecular |
C21H40O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-hydroxypropyl (E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10+ |
Clave InChI |
JZSMZIOJUHECHW-JLHYYAGUSA-N |
SMILES isomérico |
CCCCCCC(C/C=C/CCCCCCCC(=O)OCC(C)O)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
Otros números CAS |
142-56-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



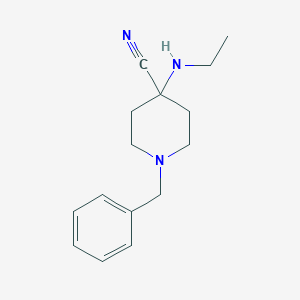
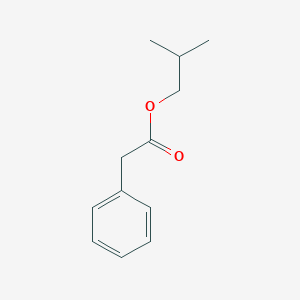
![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
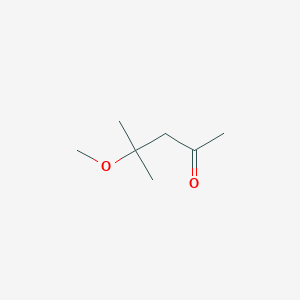
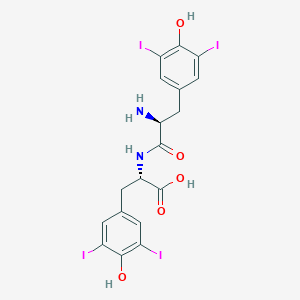
![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
